molecular formula C24H28N4O3 B11113512 1-[4-(2-Methylpropyl)piperazin-1-yl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone

1-[4-(2-Methylpropyl)piperazin-1-yl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone

Cat. No.: B11113512
M. Wt: 420.5 g/mol
InChI Key: MEQDRLVDZPQJHT-UHFFFAOYSA-N
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Description

1-[4-(2-METHYLPROPYL)PIPERAZIN-1-YL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a 2-methylpropyl group and an ethanone moiety linked to a phenoxy group, which is further substituted with a 3-phenyl-1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-METHYLPROPYL)PIPERAZIN-1-YL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the alkylation of piperazine with 2-methylpropyl halide under basic conditions to form 4-(2-methylpropyl)piperazine.

    Synthesis of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is synthesized through the cyclization of an appropriate hydrazide with a carboxylic acid derivative.

    Coupling Reaction: The final step involves the coupling of the 4-(2-methylpropyl)piperazine with the oxadiazole-substituted phenoxy ethanone under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-METHYLPROPYL)PIPERAZIN-1-YL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert ketones to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[4-(2-METHYLPROPYL)PIPERAZIN-1-YL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly as an inhibitor of specific enzymes or receptors.

    Materials Science: The presence of the oxadiazole ring indicates potential use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 1-[4-(2-METHYLPROPYL)PIPERAZIN-1-YL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE is not fully elucidated. it is hypothesized to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its piperazine and oxadiazole moieties. These interactions may modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BENZYL-PIPERAZIN-1-YL)-3-CARBAZOL-9-YL-PROPAN-2-OL: This compound features a piperazine ring substituted with a benzyl group and a carbazole moiety, showing structural similarity in the piperazine core.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound has a piperazine ring substituted with a phenyl group and a pyrimidine moiety, indicating potential similarities in biological activity.

Uniqueness

1-[4-(2-METHYLPROPYL)PIPERAZIN-1-YL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE is unique due to the presence of both the oxadiazole and phenoxy groups, which may confer distinct electronic and steric properties, potentially leading to unique biological activities and applications in materials science.

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

1-[4-(2-methylpropyl)piperazin-1-yl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone

InChI

InChI=1S/C24H28N4O3/c1-18(2)16-27-12-14-28(15-13-27)22(29)17-30-21-10-8-20(9-11-21)24-25-23(26-31-24)19-6-4-3-5-7-19/h3-11,18H,12-17H2,1-2H3

InChI Key

MEQDRLVDZPQJHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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